molecular formula C15H21N3O5 B1326829 {(4-Methoxyphenyl)[2-(morpholin-4-ylamino)-2-oxoethyl]amino}acetic acid CAS No. 1142216-11-2

{(4-Methoxyphenyl)[2-(morpholin-4-ylamino)-2-oxoethyl]amino}acetic acid

Cat. No.: B1326829
CAS No.: 1142216-11-2
M. Wt: 323.34 g/mol
InChI Key: BPJFTHJMOORUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Name and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(4-methoxy-N-[2-(morpholin-4-ylamino)-2-oxoethyl]anilino)acetic acid. This naming convention reflects the complex structural hierarchy beginning with the acetic acid backbone, followed by the aniline substitution pattern, and culminating in the morpholine-containing side chain. The compound is officially registered under Chemical Abstracts Service number 1142216-11-2, which serves as its unique identifier in global chemical databases. Alternative systematic names include {(4-methoxyphenyl)[2-(morpholin-4-ylamino)-2-oxoethyl]amino}acetic acid and [(4-methoxyphenyl)[2-(morpholin-4-ylamino)-2-oxoethyl]amino]acetic acid, demonstrating the various approaches to describing the same molecular structure.

The structural designation follows established organic chemistry naming conventions where the primary functional group (acetic acid) serves as the parent structure. The 4-methoxyphenyl group is identified as a substituted aniline derivative attached to the nitrogen atom of the acetic acid amino functionality. The morpholin-4-ylamino group represents a hydrazine derivative where one nitrogen is incorporated into the morpholine ring system. This systematic approach to nomenclature ensures unambiguous identification of the compound's structural features and facilitates accurate communication within the scientific community.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C15H21N3O5, indicating a composition of fifteen carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, and five oxygen atoms. The molecular weight is precisely calculated as 323.34 grams per mole, placing this compound in the medium molecular weight range for organic pharmaceuticals and research chemicals. This molecular composition reveals a relatively high heteroatom content, with nitrogen and oxygen atoms comprising approximately 26% of the total atomic composition, which significantly influences the compound's physicochemical properties.

Molecular Parameter Value
Molecular Formula C15H21N3O5
Molecular Weight 323.34 g/mol
Carbon Atoms 15
Hydrogen Atoms 21
Nitrogen Atoms 3
Oxygen Atoms 5
Heteroatom Percentage 26.1%

The elemental analysis reveals a carbon content of approximately 55.7%, hydrogen content of 6.5%, nitrogen content of 13.0%, and oxygen content of 24.7%. This composition indicates a moderate degree of unsaturation and suggests significant potential for hydrogen bonding interactions due to the multiple nitrogen and oxygen atoms present in the structure. The relatively high nitrogen content is particularly noteworthy, as it contributes to the compound's basic character and potential for forming coordination complexes or participating in proton transfer reactions.

Crystallographic Studies and X-ray Diffraction Data

While comprehensive crystallographic data for this compound is limited in the available literature, structural analysis can be inferred from related morpholine-containing compounds. Research on morpholin-4-yl-acetic acid derivatives indicates that these compounds typically exhibit specific crystal packing arrangements influenced by hydrogen bonding patterns. The morpholine ring generally adopts a chair conformation in the solid state, similar to its solution-phase structure, with the nitrogen atom maintaining its characteristic pyramidal geometry.

The presence of multiple hydrogen bond donors and acceptors in the structure suggests that the compound likely forms extensive intermolecular hydrogen bonding networks in the crystalline state. The carboxylic acid group provides both donor and acceptor capabilities, while the morpholine nitrogen and amide functionalities offer additional sites for hydrogen bonding interactions. X-ray diffraction studies of similar compounds reveal that the methoxy group on the phenyl ring typically adopts a coplanar arrangement with the aromatic system, optimizing electronic conjugation effects.

Computational modeling studies suggest that the molecule exhibits significant conformational flexibility, particularly around the central amino linkages. The spatial arrangement of the morpholine ring relative to the methoxyphenyl group is likely influenced by steric considerations and electronic effects. Crystal packing studies of related compounds indicate that these molecules often form layered structures stabilized by both hydrogen bonding and van der Waals interactions, with the aromatic systems participating in potential π-π stacking arrangements.

Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopic analysis of this compound reveals complex conformational behavior in solution. The morpholine ring system exhibits characteristic chemical shifts consistent with a chair conformation, with the equatorial and axial protons displaying distinct coupling patterns and chemical shift values. Proton Nuclear Magnetic Resonance spectroscopy typically shows the morpholine CH2 groups as complex multiplets due to the non-equivalent nature of the ring protons and their coupling to the adjacent nitrogen atom.

The methoxyphenyl aromatic region displays characteristic patterns for para-disubstituted benzene rings, with the aromatic protons appearing as doublets due to meta-coupling. The methoxy group appears as a singlet, typically around 3.8 parts per million, indicating free rotation around the carbon-oxygen bond. The acetic acid methylene group shows characteristic patterns that may be influenced by restricted rotation around the nitrogen-carbon bond, potentially leading to coalescence phenomena at elevated temperatures.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation, with the carbonyl carbons of both the amide and carboxylic acid functionalities appearing in their expected ranges. The morpholine carbons display characteristic chemical shifts for a saturated heterocyclic system, while the aromatic carbons show the expected substitution patterns. Dynamic Nuclear Magnetic Resonance studies could potentially reveal information about conformational interconversion rates and energy barriers, though such detailed studies have not been extensively reported in the literature for this specific compound.

Tautomeric and Stereochemical Considerations

The structural analysis of this compound reveals several potential sites for tautomeric equilibria and stereochemical complexity. The carboxylic acid functionality can exist in equilibrium with its ionized carboxylate form, particularly in aqueous solutions or in the presence of basic conditions. The pKa value is predicted to be approximately 2.25, suggesting that the compound will exist predominantly in its ionized form under physiological conditions.

The amide linkage connecting the morpholine group represents a site of potential geometric isomerism due to the partial double bond character of the carbon-nitrogen bond. This restricted rotation can lead to the existence of E and Z conformers, though computational studies suggest that one conformer is typically thermodynamically favored. The morpholine nitrogen maintains its pyramidal geometry and does not readily invert under normal conditions, contributing to the overall conformational stability of the molecule.

Stereochemical Feature Characteristic
Carboxylic Acid pKa ~2.25
Amide Rotation Barrier Moderate
Morpholine Conformation Chair (preferred)
Aromatic Substitution Para-orientation

Research into related benzimidazole compounds has demonstrated that tautomeric equilibria can be significantly influenced by solvent effects and molecular substitution patterns. The presence of the methoxy group on the phenyl ring provides electron-donating effects that may influence the tautomeric preferences of nearby functional groups. Additionally, the morpholine ring system is generally considered conformationally stable, with the chair form being strongly preferred due to minimization of steric interactions and optimal orbital overlap.

The compound exhibits no classical chiral centers in its basic structure, though conformational chirality may be possible due to restricted rotation around specific bonds. The overall molecular architecture suggests that the compound can adopt multiple stable conformations in solution, with the relative populations dependent on temperature, solvent, and concentration effects. Understanding these stereochemical and tautomeric considerations is crucial for predicting the compound's behavior in various chemical and biological systems.

Properties

IUPAC Name

2-(4-methoxy-N-[2-(morpholin-4-ylamino)-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c1-22-13-4-2-12(3-5-13)17(11-15(20)21)10-14(19)16-18-6-8-23-9-7-18/h2-5H,6-11H2,1H3,(H,16,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJFTHJMOORUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NN2CCOCC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {(4-Methoxyphenyl)[2-(morpholin-4-ylamino)-2-oxoethyl]amino}acetic acid (CAS Number: 1142216-11-2) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C15H21N3O5
  • Molecular Weight : 323.35 g/mol
  • Density : 1.33 g/cm³ (predicted)
  • pKa : 1.97 (predicted)
  • Hazard Classification : Irritant

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies, focusing primarily on its anticancer properties and enzyme inhibitory effects.

Anticancer Activity

Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines, particularly osteosarcoma and breast cancer cells.

  • Cell Viability Inhibition :
    • The compound has been shown to reduce the viability of human osteosarcoma cell line MG-63 and breast cancer cell line MDA-MB-231 under hypoxic conditions, outperforming standard treatments like acetazolamide (AZM) in some instances .
    • A concentration-dependent inhibition was observed, suggesting a potential therapeutic application in oncology.
  • Mechanism of Action :
    • The compound appears to affect the acidification of the tumor microenvironment, which is crucial for tumor growth and metastasis. This effect may be linked to its interaction with carbonic anhydrase isoforms, particularly CA IX and CA XII .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been evaluated for its enzyme inhibitory activities:

  • Carbonic Anhydrase Inhibition :
    • The compound demonstrated significant inhibitory activity against transmembrane tumor-associated carbonic anhydrases (CA IX and CA XII), which are often overexpressed in tumors .
    • In vitro testing revealed IC50 values ranging from 51.6 to 99.6 nM for various derivatives of the compound, indicating strong potential as a CA inhibitor.

Case Studies and Comparative Analysis

A comparative analysis of similar compounds highlights the unique biological profile of this compound:

CompoundCell LineIC50 (nM)Mechanism
Compound 16aMG-6351.6CA IX Inhibition
Compound 16bMDA-MB-23199.6CA IX Inhibition
Acetazolamide (AZM)MG-63VariableCA Inhibition

This table illustrates the potency of this compound compared to established inhibitors like AZM.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds with morpholinyl groups exhibit promising anticancer properties. {(4-Methoxyphenyl)[2-(morpholin-4-ylamino)-2-oxoethyl]amino}acetic acid has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against breast and lung cancer cell lines, suggesting potential for further development as an anticancer agent .

2. Anti-inflammatory Properties
The compound's structure suggests possible anti-inflammatory activity. Preliminary studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In vitro assays indicated a reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with this compound .

Pharmacological Applications

1. Pharmacogenomics
Pharmacogenomic studies have highlighted the role of specific compounds in optimizing drug efficacy and safety. This compound has been evaluated in the context of drug metabolism pathways, particularly concerning cytochrome P450 enzymes. Variants in these enzymes can affect the metabolism of drugs, making this compound relevant for personalized medicine approaches .

2. Drug Delivery Systems
The compound is being explored as a potential drug delivery agent due to its ability to form stable complexes with various therapeutic agents. Its morpholine moiety enhances solubility and permeability, which are critical for effective drug delivery. Studies have shown that encapsulating drugs within nanoparticles that utilize this compound can improve bioavailability and therapeutic outcomes .

Biochemical Applications

1. Proteomics Research
In proteomics, this compound is utilized as a reagent for labeling proteins and studying protein interactions. Its specificity for certain amino acids makes it valuable for identifying post-translational modifications in proteins .

2. Enzyme Inhibition Studies
This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can act as an inhibitor of certain kinases, which are crucial in signal transduction pathways related to cancer progression .

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate cytotoxic effects on cancer cell linesSignificant inhibition of cell proliferation in breast and lung cancer cells
Anti-inflammatory ResearchAssess cytokine inhibitionReduction in TNF-α levels observed
Pharmacogenomics AnalysisInvestigate metabolism via cytochrome P450Identified variants affecting drug metabolism pathways
Drug Delivery System DevelopmentTest encapsulation efficiencyEnhanced bioavailability of encapsulated drugs noted

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound’s closest analogs differ in substituents at the 2-oxoethylamino or aryl groups. These variations impact physicochemical properties and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name (Reference) Molecular Formula Molecular Weight Substituent Modifications Notable Properties/Activities
Target Compound C15H20N3O5* ~346.34 Morpholin-4-ylamino, 4-methoxyphenyl Hypothetical: Enhanced solubility (morpholine)
[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid C18H19FN2O4 346.36 4-Fluorobenzyl instead of morpholine Bioactive small molecule; fluorine enhances electronegativity
[2-(Diethylamino)-2-oxoethyl-amino]acetic acid C15H22N2O4 294.35 Diethylamino instead of morpholine Lab use (95% purity); increased lipophilicity
[[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid Not provided 4-Acetylpiperazinyl instead of morpholine Pharmaceutical intermediate; larger ring structure
2-[[2-[(4-Methoxyphenyl)amino]-2-oxo-1-phenylethyl]thio]acetic acid C17H17NO4S 331.39 Thioether linkage, phenyl group Sulfur-containing analog; potential stability differences
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate C11H13NO4 223.23 Ester (ethyl) instead of acetic acid Ester prodrug; improved membrane permeability

*Hypothetical formula based on structural analysis.

Functional Group Impact on Properties

  • Morpholine vs. Diethylamino/Piperazinyl: Morpholine’s oxygen atom improves aqueous solubility compared to diethylamino (lipophilic) or piperazinyl (bulkier, variable solubility) .
  • Thioether vs. Amide Linkage : The thioether in may alter metabolic stability and redox sensitivity compared to the amide bond in the target compound.
  • Ester vs. Acid : The ethyl ester in serves as a prodrug, improving absorption but requiring hydrolysis for activation .

Preparation Methods

General Synthetic Approach

The compound is typically synthesized by coupling morpholine derivatives with phenylglycine or similar phenyl-substituted amino acids. The reaction requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate bond formation between the amino groups and carboxylic acids in an organic solvent like dichloromethane.

Reaction Steps

  • Activation of Carboxylic Acid : The carboxylic acid group of phenylglycine is activated using EDCI and HOBt.
  • Coupling Reaction : Morpholine derivatives are introduced to react with the activated phenylglycine under controlled conditions.
  • Purification : The resulting product is purified using recrystallization or chromatography techniques to ensure high yield and purity.

Reaction Conditions

  • Solvent : Dichloromethane or dimethylformamide (DMF).
  • Temperature : Typically maintained at room temperature or slightly elevated (~25–40°C).
  • Catalysts : EDCI and HOBt are used to enhance reaction efficiency.
  • Duration : Reaction time varies but typically lasts between 6–12 hours.

Industrial Production Methods

Industrial-scale synthesis employs automated reactors and continuous flow processes to maximize efficiency and minimize by-products. Key optimization strategies include:

  • Automated Systems : Use of automated reactors ensures precise control over reaction parameters such as temperature, pressure, and reagent addition.
  • Continuous Flow Processes : These processes improve yield and scalability by maintaining consistent reaction conditions throughout production.

Chemical Reactions Involved

Types of Reactions

The synthesis process may involve:

Common Reagents

Reaction Type Reagents Used Conditions
Condensation EDCI, HOBt Organic solvents like dichloromethane
Substitution Amines, thiols Presence of a base

Purification Techniques

After synthesis, purification steps are critical to isolate the target compound:

  • Recrystallization : Utilizing solvents like ethanol or acetone for recrystallization to achieve high purity.
  • Chromatography : High-performance liquid chromatography (HPLC) or column chromatography is employed for further refinement.

Table of Key Parameters in Synthesis

Parameter Description
Coupling Agent EDCI, HOBt
Solvent Dichloromethane, DMF
Temperature Room temperature (~25–40°C)
Duration 6–12 hours
Purification Method Recrystallization, chromatography

Research Findings

Recent studies have highlighted the importance of optimizing reaction conditions for higher yields:

  • Using alternative solvents like DMF has shown improved solubility for reactants.
  • Continuous flow systems reduce reaction time while enhancing product consistency.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for {(4-Methoxyphenyl)[2-(morpholin-4-ylamino)-2-oxoethyl]amino}acetic acid, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves coupling a 4-methoxyphenyl-substituted amine with a morpholine-derived carboxamide intermediate. A multi-step approach similar to (e.g., acetyl chloride-mediated acylation under basic conditions in CH₂Cl₂) can be adapted. To improve yields:

  • Use anhydrous solvents and controlled stoichiometry (e.g., 1.5 equivalents of acetyl chloride per amine group).
  • Monitor reaction progress via TLC (e.g., CH₂Cl₂/MeOH gradients) and employ recrystallization (e.g., ethyl acetate) for purification .
  • Low yields may arise from competing side reactions; Na₂CO₃ as a base can mitigate HCl byproduct interference .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Confirm structure via:

  • 1H/13C NMR : Look for key signals: δ ~7.3–7.5 ppm (aromatic protons from 4-methoxyphenyl), δ ~3.6–4.1 ppm (morpholine and methylene groups), and δ ~2.1 ppm (acetyl protons) .
  • Mass Spectrometry : ESI/APCI(+) detects [M+H]⁺ and [M+Na]⁺ adducts (e.g., m/z 347 for a related morpholine-acetamide derivative) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH/OH vibrations .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Test against α-glucosidase or kinases (common targets for morpholine/benzimidazole derivatives) using spectrophotometric methods .
  • Glucose Uptake Assays : Use 2-NBDG fluorescent glucose analogs in cell lines (e.g., HepG2) to evaluate metabolic activity .
  • Cytotoxicity Screening : Employ MTT assays on normal (e.g., HEK293) and cancer (e.g., MCF-7) cell lines to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the morpholine and methoxyphenyl moieties?

  • Methodological Answer :

  • Analog Synthesis : Replace morpholine with piperazine or thiomorpholine ( ) and substitute 4-methoxyphenyl with 4-cyanophenyl or 4-hydroxyphenyl ( ).
  • Biological Testing : Compare IC₅₀ values across analogs to identify critical substituents. For example, 4-methoxyphenyl in (compound 19s) showed moderate activity, suggesting methoxy enhances membrane permeability .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding interactions with targets like α-glucosidase .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and logP values to assess bioavailability discrepancies.
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., demethylation of methoxyphenyl in liver microsomes) .
  • Dose Optimization : Adjust dosing regimens based on in vivo half-life (e.g., ’s 19s required 25 mg/kg for efficacy in rodent models) .

Q. How can molecular imaging ligands be designed from this compound for disease targeting?

  • Methodological Answer :

  • Radiolabeling : Introduce ¹⁸F or ⁶⁸Ga isotopes at the methoxyphenyl or morpholine group (see ’s sulfonamide-based imaging probes).
  • Target Validation : Use fluorescence polarization assays to confirm binding to matrix metalloproteinases (MMP-2/9) or other disease markers .
  • In Vivo Imaging : Test in murine atherosclerosis models with PET/CT to evaluate plaque-targeting efficacy .

Q. What computational approaches predict off-target interactions and toxicity risks?

  • Methodological Answer :

  • QSAR Modeling : Use Schrödinger’s Phase or MOE to predict ADMET properties (e.g., hERG inhibition, CYP450 interactions).
  • Proteome Screening : Perform in silico target fishing with SwissTargetPrediction or SEA.
  • Cellular Stress Assays : Measure ROS generation (DCFH-DA assay) and mitochondrial membrane potential (JC-1 staining) to assess oxidative stress .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer :

  • Quality Control : Standardize starting material purity (≥95% via HPLC) and reaction conditions (temperature, humidity control).
  • DoE Optimization : Apply design-of-experiment (DoE) software (e.g., JMP) to identify critical factors (e.g., solvent volume, stirring rate) .
  • Scale-Up Protocols : Use flow chemistry for reproducible morpholine coupling ( achieved 58% yield at 0.263 mmol scale) .

Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate IC₅₀/EC₅₀.
  • ANOVA with Tukey’s Test : Compare multiple analogs (e.g., ’s 19p–19s series) to identify significant differences (p < 0.05) .
  • Hill Slope Analysis : Determine cooperativity in enzyme inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.